An In-depth Technical Guide to 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The fused heterocyclic scaffold, 6,7-dihydro-5H-cyclopenta[b]pyridine, represents a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of a specific derivative, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate. While direct extensive research on this particular molecule is nascent, this document consolidates available information on its synthesis, characterization, and critically, extrapolates its potential therapeutic applications based on the well-established pharmacology of the parent scaffold and related analogues. We will delve into a proposed synthetic pathway, detailing the underlying chemical principles, and outline a strategic workflow for its biological evaluation, thereby providing a foundational resource for researchers interested in exploring the therapeutic potential of this compound class.
Introduction: The Significance of the Cyclopenta[b]pyridine Core
The fusion of a cyclopentane ring with a pyridine moiety creates the 6,7-dihydro-5H-cyclopenta[b]pyridine core, a scaffold that has garnered significant attention in the field of drug discovery. The pyridine ring is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The cyclopentane portion adds a three-dimensional character to the molecule, which can be crucial for specific receptor binding and improved pharmacokinetic properties.
Derivatives of this and related fused pyridine systems have been investigated for a range of therapeutic applications, including their potential as anticancer and antiviral agents.[1][2][3] The introduction of an acetate group at the 7-position, creating 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate, offers a potential prodrug strategy, where the ester may be cleaved in vivo to release the active alcohol, or the acetate itself may contribute to the molecule's biological activity profile.
Physicochemical Properties
A summary of the key physicochemical properties of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for the design of appropriate experimental protocols.
| Property | Value | Source |
| CAS Number | 90685-59-9 | [4] |
| Molecular Formula | C₁₀H₁₁NO₂ | [4] |
| Molecular Weight | 177.19 g/mol | [4] |
| IUPAC Name | 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate | [4] |
| SMILES | CC(=O)OC1CCC2=C1N=CC=C2 | [4] |
| InChI Key | OBVUPALDLPJGQG-UHFFFAOYSA-N | [4] |
Synthesis and Characterization: A Proposed Pathway
While a specific, detailed synthesis for 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate is not extensively documented in publicly available literature, a logical and efficient synthetic route can be proposed based on established chemical transformations of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold. This proposed pathway involves a three-step sequence starting from 2,3-cyclopentenopyridine.
Caption: Proposed synthetic pathway for 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate.
Step 1: Oxidation of 2,3-Cyclopentenopyridine
The initial step involves the manganese-catalyzed oxidation of the benzylic C-H bond of 2,3-cyclopentenopyridine to yield the ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This transformation has been reported to proceed with high yield and selectivity.[5][6]
Experimental Protocol:
-
To a solution of 2,3-cyclopentenopyridine (1.0 eq) in a suitable solvent such as water, add Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂, 0.02 eq).
-
To this mixture, add tert-Butyl hydroperoxide (t-BuOOH, 5.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Ketone
The second step is the reduction of the carbonyl group of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one to the corresponding secondary alcohol, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. This can be achieved using a mild reducing agent like sodium borohydride.
Experimental Protocol:
-
Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to yield the crude alcohol.
-
Purify by column chromatography if necessary.
Step 3: Acetylation of the Alcohol
The final step is the esterification of the hydroxyl group of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol to form the target compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate. A standard procedure using acetic anhydride in the presence of a base like pyridine is suitable for this transformation.
Experimental Protocol:
-
Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq) in pyridine.
-
Add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with an organic solvent.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetate.
-
Purify by column chromatography to yield the final product.
Characterization
The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure. Expected ¹H NMR signals would include peaks corresponding to the aromatic protons of the pyridine ring, the methine proton at the 7-position (shifted downfield due to the acetate group), the methylene protons of the cyclopentane ring, and a singlet for the acetyl methyl group.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the ester carbonyl group (around 1735 cm⁻¹) and the absence of a broad hydroxyl peak from the starting alcohol.[7]
-
Purity Analysis: High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compound.
Potential Biological Activities and In Vitro Evaluation Workflow
Given the documented biological activities of the broader cyclopenta[b]pyridine and pyridine scaffolds, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate is a promising candidate for screening against various diseases, particularly cancer and viral infections.[9][10]
Caption: A strategic workflow for the in vitro biological evaluation of the target compound.
Anticancer Potential
Numerous pyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[11][12] The proposed workflow to evaluate the anticancer potential of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate would involve:
Primary Cytotoxicity Screening:
-
MTT Assay: This colorimetric assay is a standard method to assess cell viability and proliferation. The compound would be tested against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to determine its half-maximal inhibitory concentration (IC₅₀).[12]
Secondary and Mechanistic Studies (if primary screening is positive):
-
Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry can be performed.
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal if the compound causes cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).
-
Enzyme Inhibition Assays: Depending on the structural similarity to known inhibitors, the compound could be tested against specific enzyme targets relevant to cancer, such as kinases or topoisomerases.
Antiviral Potential
Heterocyclic compounds, including those with a pyridine core, are a rich source of antiviral agents.[1][13][14] A suggested workflow for assessing antiviral activity would be:
Primary Antiviral Screening:
-
Plaque Reduction Assay: This is a standard method to quantify the inhibition of viral replication. The compound would be tested against a panel of viruses, including both RNA and DNA viruses (e.g., Influenza A, Herpes Simplex Virus).
Secondary and Mechanistic Studies (if primary screening is positive):
-
Time-of-Addition Studies: To identify which stage of the viral replication cycle is inhibited by the compound (e.g., entry, replication, assembly, or release).
-
Viral Polymerase Inhibition Assays: To determine if the compound directly inhibits the viral enzymes responsible for replicating the viral genome.
Conclusion and Future Directions
6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate is a synthetically accessible derivative of a biologically relevant heterocyclic scaffold. While direct experimental data on this specific molecule is limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established chemical principles, and the suggested biological screening cascade offers a clear path to elucidating its therapeutic potential. Future research should focus on the execution of the proposed synthesis and a comprehensive evaluation of its anticancer and antiviral activities. Mechanistic studies will be crucial to identify its molecular targets and to guide the design of more potent and selective analogues. The exploration of this and related compounds will undoubtedly contribute to the development of novel therapeutic agents.
References
-
H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. RSC Publishing. 2023. Available from: [Link]
-
Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. MDPI. 2014. Available from: [Link]
-
Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate. Available from: [Link]
-
Synthesis and broad-spectrum antiviral activity of some novel benzo-heterocyclic amine compounds. PubMed. 2014. Available from: [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. Available from: [Link]
-
Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Available from: [Link]
-
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Supporting Information. Available from: [Link]
-
Recent advances on heterocyclic compounds with antiviral properties. PMC. 2021. Available from: [Link]
-
Recent studies of nitrogen containing heterocyclic compounds as novel antiviral agents: A review. PubMed. 2021. Available from: [Link]
-
N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. Available from: [Link]
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. NIH. Available from: [Link]
-
Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate. 2021. Available from: [Link]
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. 2022. Available from: [Link]
-
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. 2015. Available from: [Link]
-
6,7-Dihydro-5H-Cyclopenta[b]pyridin-7-ol 7-acetate | 90685-59-9. J&K Scientific. Available from: [Link]
Sources
- 1. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies of nitrogen containing heterocyclic compounds as novel antiviral agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and broad-spectrum antiviral activity of some novel benzo-heterocyclic amine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
